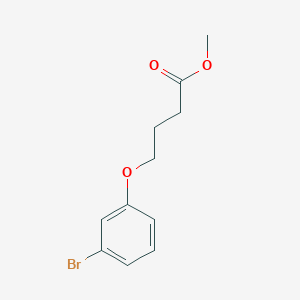

Methyl 4-(3-bromophenoxy)butanoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13BrO3 |

|---|---|

Molecular Weight |

273.12 g/mol |

IUPAC Name |

methyl 4-(3-bromophenoxy)butanoate |

InChI |

InChI=1S/C11H13BrO3/c1-14-11(13)6-3-7-15-10-5-2-4-9(12)8-10/h2,4-5,8H,3,6-7H2,1H3 |

InChI Key |

SYYCZLXQZQCQMF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCOC1=CC(=CC=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 3 Bromophenoxy Butanoate and Analogues

Precursor Derivatization Strategies

The most common and direct approach to synthesizing the core structure of methyl 4-(3-bromophenoxy)butanoate involves the formation of the ether bond as a key step. This is typically achieved through a Williamson ether synthesis, where a phenoxide is reacted with an alkyl halide.

A representative synthesis of a closely related analogue, 4-(3-methoxyphenoxy)butyric acid, provides a clear blueprint for this strategy. In this procedure, 3-methoxyphenol (B1666288) is deprotonated with a base to form the corresponding phenoxide. This nucleophile then displaces a halide from an ethyl 4-bromobutyrate to form the ether linkage. The resulting ester is subsequently hydrolyzed to the carboxylic acid.

Adapting this method for the synthesis of 4-(3-bromophenoxy)butanoic acid, the immediate precursor to the target methyl ester, would involve the reaction of 3-bromophenol (B21344) with a suitable 4-halobutanoate ester in the presence of a base. A typical procedure would involve dissolving 3-bromophenol in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), and treating it with a base like potassium carbonate or cesium carbonate to generate the 3-bromophenoxide in situ. Subsequently, methyl 4-bromobutanoate would be added, and the reaction mixture would be heated to facilitate the nucleophilic substitution. nih.gov

The general reaction is as follows:

An alternative to the Williamson ether synthesis is the Ullmann condensation, which typically involves the copper-catalyzed reaction of an aryl halide with an alcohol. operachem.com In this scenario, one could envision the coupling of 1,3-dibromobenzene (B47543) with methyl 4-hydroxybutanoate, although this route is often less favored due to the requirement of higher temperatures and the potential for side reactions.

Esterification and Transesterification Approaches

Once the precursor, 4-(3-bromophenoxy)butanoic acid, is obtained, the final step is the formation of the methyl ester. The most common method for this transformation is the Fischer esterification. organic-chemistry.orgmasterorganicchemistry.comathabascau.ca

Fischer Esterification: This acid-catalyzed esterification involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, methanol is often used as the solvent to ensure it is in large excess. The mixture is typically heated under reflux for several hours. athabascau.ca The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by methanol, and subsequent elimination of water. masterorganicchemistry.com

A typical laboratory procedure would involve dissolving 4-(3-bromophenoxy)butanoic acid in methanol, adding a catalytic amount of concentrated sulfuric acid, and refluxing the mixture. masterorganicchemistry.com After the reaction is complete, the excess methanol is removed under reduced pressure, and the crude ester is purified, often through extraction and distillation or chromatography.

| Reactants | Catalyst | Solvent | Conditions | Product |

| 4-(3-bromophenoxy)butanoic acid, Methanol | H₂SO₄ (catalytic) | Methanol (excess) | Reflux | This compound |

Transesterification: While less common for the direct synthesis from the carboxylic acid, transesterification can be a viable method if an ester other than the methyl ester is already available. For instance, if ethyl 4-(3-bromophenoxy)butanoate were synthesized, it could be converted to the methyl ester by heating it in an excess of methanol with an acid or base catalyst. evitachem.com

Carbon-Carbon Bond Formation Reactions

More advanced synthetic strategies can be envisioned that construct the carbon skeleton through cross-coupling reactions. These methods are generally more complex but offer versatility in creating a variety of analogues.

Cross-Coupling Methodologies

Palladium catalysts are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing analogues of this compound, a Suzuki-Miyaura coupling could be employed. For example, a suitably protected 4-boronobutanoate derivative could be coupled with 1,3-dibromobenzene under palladium catalysis to form a carbon-aryl bond. However, for the synthesis of the target molecule, C-O bond formation is more direct.

More relevant are palladium-catalyzed C-O coupling reactions, often referred to as Buchwald-Hartwig amination-type reactions, which have been extended to etherification. These reactions could potentially couple 3-bromophenol with a methyl 4-halobutanoate, although this is essentially a catalyzed version of the Williamson ether synthesis.

Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. Nickel catalysts can facilitate the coupling of aryl halides with alkyl halides. masterorganicchemistry.com For the synthesis of analogues, one could imagine a nickel-catalyzed cross-electrophile coupling of an aryl halide with an alkyl halide derivative of the butanoate chain. These reactions often proceed via radical intermediates. masterorganicchemistry.com

Acylation Reactions

While not a primary route to the target molecule, Friedel-Crafts acylation reactions are a fundamental method for forming aryl ketones, which could be precursors to analogues. For instance, acylation of a protected bromobenzene (B47551) with a derivative of succinic anhydride (B1165640) could form a keto-acid, which could then be subjected to reduction and further functional group manipulation to arrive at a related butanoic acid structure. The classic Friedel-Crafts acylation involves an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃).

Reductive Alkylation Pathways

Reductive alkylation provides a potential, albeit less common, route to the phenoxybutanoate scaffold. This pathway involves the reaction of a phenol (B47542) with a ketone or aldehyde in the presence of a reducing agent. For the synthesis of this compound, this would conceptually involve the reaction of 3-bromophenol with a keto-ester, such as methyl 4-oxobutanoate.

The general mechanism proceeds via the formation of a hemiacetal intermediate from the reaction of the phenol and the ketone. Subsequent dehydration to an enol ether, followed by reduction, would yield the desired ether product. Alternatively, direct reductive amination conditions, adapted for O-alkylation, could be employed.

Hypothetical Reductive Alkylation Route:

| Reactant 1 | Reactant 2 | Reducing Agent (Example) | Product |

| 3-Bromophenol | Methyl 4-oxobutanoate | Sodium cyanoborohydride (NaBH₃CN) | This compound |

This method's viability is highly dependent on reaction conditions to favor O-alkylation over other potential side reactions, such as the reduction of the keto group before the phenol addition.

Conjugate Addition Reactions

Conjugate addition, specifically the Michael addition, represents another viable synthetic strategy. This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this context, the nucleophile would be the phenoxide generated from 3-bromophenol, and the Michael acceptor could be an acrylic ester derivative like methyl but-2-enoate (methyl crotonate).

The reaction is typically base-catalyzed, with the base serving to deprotonate the phenol, thereby increasing its nucleophilicity. The resulting phenoxide then attacks the β-carbon of the unsaturated ester. A related, highly efficient method is the rhodium-catalyzed 1,4-addition of an arylboronic acid to an unsaturated ester, followed by hydrolysis, which has been demonstrated for the synthesis of similar structures like (S)-ethyl 3-(4-bromophenyl)butanoate. orgsyn.org

Functional Group Transformations and Interconversions

Post-synthesis modifications of the this compound molecule or its precursors are crucial for creating analogues or preparing it for further reactions. Key transformations include altering the bromination pattern and modifying the ester group.

Regioselective Bromination Techniques

While the most direct synthesis of the target compound starts with the already brominated 3-bromophenol, it is instructive to consider the regioselective bromination of the parent compound, methyl 4-phenoxybutanoate. The phenoxy group is an ortho-, para-director for electrophilic aromatic substitution due to the activating effect of the oxygen lone pair. Therefore, direct bromination with reagents like Br₂ would predominantly yield the 4-bromo and 2-bromo isomers.

Achieving meta-bromination selectively is a significant synthetic challenge. It often requires specialized reagents or a multi-step strategy. Theoretical analyses and experimental findings show that π-donor substituents generally favor para electrophilic bromination. mdpi.comnih.gov

Common Brominating Agents and Selectivity:

| Brominating Agent | Typical Selectivity on Phenols | Notes |

| Br₂ in Acetic Acid | Ortho/Para | Classic electrophilic bromination. |

| N-Bromosuccinimide (NBS) | Ortho/Para | Milder brominating agent. mdpi.com |

| Tetrabutylammonium tribromide | Para | Offers high para-selectivity for phenols. mdpi.com |

| V₂O₅-H₂O₂ / TBAB | High | Can provide high selectivity under mild conditions. nih.gov |

Given these challenges, synthesizing the target compound via bromination of methyl 4-phenoxybutanoate is inefficient. The strategically sound approach is to utilize 3-bromophenol as the starting material, thereby ensuring the bromine is in the correct position from the outset.

Hydrolysis and Carboxylic Acid Derivatization

The methyl ester functional group in this compound can be readily converted to a carboxylic acid through hydrolysis. This transformation is typically accomplished under either acidic or basic conditions. quora.com

Base-catalyzed hydrolysis (saponification): This is often preferred and involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the carboxylate salt. nih.gov

Acid-catalyzed hydrolysis: This is a reversible reaction carried out by heating the ester in water with a catalytic amount of a strong acid like sulfuric or hydrochloric acid. quora.com

The resulting carboxylic acid, 4-(3-bromophenoxy)butanoic acid, is a versatile intermediate. It can be converted into a variety of derivatives, such as:

Amides: By reacting the carboxylic acid with an amine in the presence of a coupling agent (e.g., HATU, DCC).

Acid chlorides: By treatment with thionyl chloride (SOCl₂) or oxalyl chloride.

Other esters (transesterification): By reacting with a different alcohol under acidic or basic conditions.

Optimization and Scale-Up Considerations in Synthetic Routes

Transitioning a synthetic route from a laboratory scale to industrial production requires careful optimization to ensure efficiency, safety, cost-effectiveness, and reproducibility.

Key considerations for the synthesis of this compound, likely via a Williamson ether synthesis, include:

Reaction Conditions: Optimization of parameters such as temperature, reaction time, and solvent polarity is crucial to maximize yield and minimize side reactions.

Reagent Stoichiometry: Fine-tuning the molar ratios of the 3-bromophenol, the alkylating agent (e.g., methyl 4-bromobutanoate), and the base (e.g., K₂CO₃, Cs₂CO₃) is necessary.

Catalyst Loading: If a phase-transfer catalyst is used to facilitate the reaction, its loading must be optimized to balance reaction rate and cost.

Purification: For large-scale production, methods like distillation or recrystallization are generally preferred over chromatographic purification due to cost and scalability. Developing a robust crystallization process is often key to achieving high purity.

Process Technology: The use of automated reactors can improve control over reaction parameters. For certain reactions, continuous flow systems can offer advantages in terms of safety, efficiency, and scalability over traditional batch processing.

An example of a large-scale synthesis of a related compound, (S)-3-(4-Bromophenyl)butanoic acid, highlights the importance of process control, including temperature management during reagent addition and controlled cooling to induce crystallization for purification. orgsyn.org

Reaction Condition Refinement

The efficiency of the Williamson ether synthesis for producing this compound and its analogues is highly dependent on several key parameters, including the choice of base, solvent, and reaction temperature.

The selection of a suitable base is crucial for the deprotonation of the phenol to form the more nucleophilic phenoxide ion. While various bases can be employed, potassium carbonate (K₂CO₃) is a commonly used and effective choice for this transformation. The strength and steric hindrance of the base can influence the reaction rate and the formation of byproducts.

The solvent plays a significant role in the reaction by solvating the reactants and influencing the nucleophilicity of the phenoxide. Polar aprotic solvents are generally preferred for Sₙ2 reactions like the Williamson ether synthesis. google.com N,N-Dimethylformamide (DMF) and acetonitrile (B52724) are frequently utilized solvents that can facilitate the reaction by promoting the dissolution of the reactants and stabilizing the transition state. google.comidealawyers.com

Reaction temperature and duration are also critical factors. A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100°C, with reaction times of 1 to 8 hours. google.com For the synthesis of a closely related compound, methyl-(4-bromophenoxy)acetate, a reaction temperature of 80°C in DMF with potassium carbonate was employed for 24 hours.

Table 1: Illustrative Reaction Conditions for the Synthesis of Aryl Ether Butanoates

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Product |

| 3-Bromophenol | Methyl 4-bromobutanoate | K₂CO₃ | DMF | 80 | 24 | This compound |

| 3-Methoxyphenol | Ethyl 4-bromobutyrate | Cs₂CO₃ | Acetone | Reflux | 28 | 4-(3-methoxy-phenoxy)-butyric acid ethyl ester |

This table presents representative conditions based on analogous syntheses. Optimal conditions for this compound may vary.

Purification Strategy Enhancement

Following the synthesis, the crude product mixture contains the desired ester, unreacted starting materials, the inorganic salt byproduct, and potentially other side products. A multi-step purification strategy is therefore essential to isolate this compound with high purity.

An initial workup procedure typically involves diluting the reaction mixture with a solvent such as ethyl acetate (B1210297) and filtering to remove insoluble inorganic salts like potassium bromide. The organic layer is then washed sequentially with water and a brine solution to remove any remaining water-soluble impurities.

For further purification, column chromatography is a highly effective technique. The crude product is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system, such as a mixture of hexane (B92381) and acetone. The polarity of the eluent is optimized to achieve a good separation between the product and any remaining impurities. For instance, in the purification of a similar compound, a gradient of hexane and acetone (from 50:1 to 40:1) was used.

Table 2: Comparison of Purification Techniques for Ester Compounds

| Purification Method | Principle | Advantages | Disadvantages | Applicability for this compound |

| Aqueous Workup (Washing) | Partitioning between immiscible aqueous and organic phases. | Removes inorganic salts and water-soluble impurities. | May not remove organic impurities with similar polarity to the product. | Essential initial step to remove inorganic byproducts. |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | High resolving power, capable of separating closely related compounds. | Can be time-consuming and require significant solvent volumes. | Highly effective for achieving high purity, especially for removing organic impurities. |

| Distillation | Separation based on differences in boiling points. | Effective for purifying liquids with significantly different boiling points from impurities. | Not suitable for non-volatile or thermally unstable compounds. | Potentially applicable if the product is a liquid and impurities have different boiling points. |

| Recrystallization | Differential solubility in a solvent at different temperatures. | Can yield highly pure crystalline products. | Only applicable to solid compounds; requires finding a suitable solvent. | A viable option if the crude product is a solid and a suitable solvent can be identified. |

Chemical Reactivity and Mechanistic Investigations of Methyl 4 3 Bromophenoxy Butanoate

Reactivity of the Ester Functional Group

The methyl ester group in Methyl 4-(3-bromophenoxy)butanoate is susceptible to a variety of nucleophilic acyl substitution reactions. The reactivity of this group is a cornerstone of its chemical behavior, allowing for its conversion into other functional groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(3-bromophenoxy)butanoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible and proceeds via a nucleophilic addition-elimination mechanism to yield the carboxylate salt, which is then protonated in a separate workup step.

Transesterification: The methyl ester can be converted to other esters through transesterification. This equilibrium-driven process is catalyzed by either acid or base and involves the exchange of the methoxy (B1213986) group with another alkoxy group. The reaction is often driven to completion by using the desired alcohol as a solvent.

Reduction: The ester can be reduced to the corresponding primary alcohol, 4-(3-bromophenoxy)butan-1-ol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of methoxide (B1231860) and subsequent reduction of the resulting aldehyde.

Aminolysis: Reaction with ammonia (B1221849) or primary or secondary amines can convert the ester into the corresponding amide. This reaction is generally slower than hydrolysis or transesterification and may require heating.

Reactivity of the Aryl Bromide Moiety in Cross-Coupling and Substitution Reactions

The aryl bromide functionality is a key handle for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. The position of the bromine atom on the aromatic ring, as well as the presence of the ether and ester functionalities, can influence the reactivity.

Suzuki-Miyaura Coupling: The aryl bromide can readily participate in Suzuki-Miyaura coupling reactions with boronic acids or their derivatives in the presence of a palladium catalyst and a base. mdpi.com This reaction is a powerful tool for the formation of a new carbon-carbon bond at the site of the bromine atom. The electronic nature of the substituents on the boronic acid can influence the reaction rate and yield. mdpi.com

Heck-Mizoroki Reaction: The palladium-catalyzed reaction of the aryl bromide with alkenes, known as the Heck reaction, can be employed to form a new carbon-carbon double bond. wikipedia.org The reaction typically proceeds with high regioselectivity, and the presence of the ether linkage is not expected to interfere with the catalytic cycle.

Buchwald-Hartwig Amination: The aryl bromide is a suitable substrate for Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction with amines. wikipedia.org This reaction provides a direct route to synthesize arylamines from the corresponding aryl halide. The choice of ligand on the palladium catalyst is crucial for achieving high yields and accommodating a wide range of amine coupling partners.

Nucleophilic Aromatic Substitution (SNAr): While aryl halides are generally unreactive towards nucleophilic substitution, the presence of strongly electron-withdrawing groups on the aromatic ring can facilitate SNAr reactions. In the case of this compound, the phenoxy and butanoate substituents are not strongly activating for SNAr. However, under forcing conditions or with highly reactive nucleophiles, substitution of the bromide may be possible.

Reactivity of the Aliphatic Chain

The four-carbon aliphatic chain connecting the phenoxy group and the ester is generally less reactive than the other functional groups in the molecule. However, it can undergo certain transformations, particularly at the α-position to the ester carbonyl.

α-Functionalization: The methylene (B1212753) group alpha to the ester carbonyl (C-2 position) possesses acidic protons that can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of functional groups at this position.

Intramolecular Cyclization: Under certain conditions, intramolecular reactions involving the aliphatic chain can occur. For instance, intramolecular Heck reactions of similar ether-containing systems have been reported to form cyclic products. acs.org While not directly demonstrated for this specific molecule, the potential for cyclization exists, depending on the reaction conditions and the presence of suitable reactive partners.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Mechanistic studies often involve a combination of kinetic analysis, identification of intermediates, and computational modeling.

Kinetic Studies

Kinetic studies provide valuable information about the rate-determining step of a reaction and the influence of various parameters such as reactant concentrations, temperature, and catalyst loading. For the cross-coupling reactions of the aryl bromide moiety, kinetic analyses of related systems have been performed. For example, kinetic studies of the Heck reaction have shown that the rate can be dependent on the concentrations of the aryl halide, the alkene, and the catalyst. researchgate.net Similarly, kinetic studies of the Suzuki-Miyaura reaction have provided insights into the roles of the base and the boronic acid in the catalytic cycle. mdpi.com

Identification of Intermediates

The identification of reaction intermediates is key to confirming proposed mechanistic pathways. In the context of the palladium-catalyzed cross-coupling reactions of the aryl bromide, key intermediates include Pd(0) and Pd(II) species. For the Buchwald-Hartwig amination, palladium amide complexes have been identified as crucial intermediates. wikipedia.org Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are often employed to detect and characterize these transient species.

Transition State Analysis

Computational methods, particularly density functional theory (DFT), are powerful tools for studying the transition states of chemical reactions. DFT calculations can provide information about the geometry and energy of transition states, helping to elucidate the preferred reaction pathways. For nucleophilic aromatic substitution reactions, DFT studies have been used to analyze the transition states and understand the influence of substituents on the reaction barrier. osti.gov Similar computational approaches can be applied to the reactions of this compound to gain a deeper understanding of the underlying mechanisms.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 4-(3-bromophenoxy)butanoate, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is crucial for confirming its structure.

Based on established chemical shift principles and data from analogous compounds such as methyl butyrate (B1204436) and other aromatic ethers, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. hmdb.cachemicalbook.comymdb.calibretexts.orgchemicalbook.comrsc.orgchemicalbook.com The numbering of the atoms for NMR assignment is as follows:

Predicted ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-δ (OCH₃) | ~3.67 | Singlet | - | 3H |

| H-γ (CH₂) | ~2.50 | Triplet | ~7.2 | 2H |

| H-β (CH₂) | ~2.10 | Quintet | ~7.0 | 2H |

| H-α (CH₂) | ~4.05 | Triplet | ~6.8 | 2H |

| H-2 | ~7.15 | Triplet | ~2.1 | 1H |

| H-4 | ~7.20 | Triplet | ~8.1 | 1H |

| H-5 | ~6.90 | Doublet of Doublets | ~8.1, 2.1 | 1H |

| H-6 | ~7.05 | Doublet of Doublets | ~8.1, 2.1 | 1H |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-δ (OCH₃) | ~51.7 |

| C-γ (C=O) | ~173.5 |

| C-β (CH₂) | ~30.5 |

| C-α (CH₂) | ~67.0 |

| C-1 | ~158.0 |

| C-2 | ~114.0 |

| C-3 | ~122.8 |

| C-4 | ~130.8 |

| C-5 | ~123.5 |

| C-6 | ~118.0 |

Multi-Dimensional NMR Techniques

To further confirm the structural assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY: A ¹H-¹H COSY spectrum would show correlations between adjacent protons. For this compound, cross-peaks would be expected between the protons of the butanoate chain: H-α with H-β, and H-β with H-γ. It would also confirm the coupling between the aromatic protons.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals of the methyl and methylene (B1212753) groups to their corresponding carbon signals (H-δ to C-δ, H-α to C-α, H-β to C-β, and H-γ to C-γ), as well as the aromatic protons to their respective carbons.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and confirming the connectivity of the entire molecule. Key HMBC correlations would include:

The methyl protons (H-δ) to the carbonyl carbon (C-γ).

The methylene protons adjacent to the ester oxygen (H-γ) to the carbonyl carbon (C-γ) and the β-methylene carbon (C-β).

The methylene protons adjacent to the phenoxy oxygen (H-α) to the β-methylene carbon (C-β) and the aromatic carbon C-1.

The aromatic protons to neighboring and distant aromatic carbons, confirming the substitution pattern.

Solid-State NMR Applications

While solution-state NMR provides detailed information about the molecule's structure in solution, solid-state NMR (ssNMR) can offer insights into the molecular conformation and packing in the solid state. For a crystalline or amorphous solid sample of this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR could be employed. The chemical shifts in the solid state might differ slightly from those in solution due to packing effects and the absence of solvent interactions. Furthermore, ssNMR can be used to study polymorphism, where different crystalline forms of the same compound would exhibit distinct NMR spectra. For aromatic ethers, ssNMR can provide information on the dihedral angles between the aromatic ring and the ether linkage, offering a more detailed picture of the molecule's solid-state conformation.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₁H₁₃BrO₃. The presence of the bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br).

Predicted HRMS Data for this compound

| Ion | Calculated m/z ([M]⁺) | Calculated m/z ([M+H]⁺) |

| C₁₁H₁₃⁷⁹BrO₃ | 272.0048 | 273.0121 |

| C₁₁H₁₃⁸¹BrO₃ | 274.0028 | 275.0101 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern provides valuable structural information. For this compound, several key fragmentation pathways can be predicted based on the fragmentation of similar esters and aromatic ethers. libretexts.orgnist.govnih.govyoutube.comyoutube.comyoutube.comyoutube.comnist.gov

A likely fragmentation pathway involves the cleavage of the ester group. Alpha-cleavage next to the carbonyl group is common for esters and can lead to the loss of the methoxy (B1213986) group (-OCH₃) or the butoxy-phenyl portion. Another common fragmentation for esters is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.

Cleavage of the ether bond is also expected. This could lead to the formation of a bromophenoxy radical or cation and a corresponding butanoate fragment.

Predicted Key Fragments in the MS/MS Spectrum of this compound

| m/z | Possible Fragment Structure |

| 241/243 | [M - OCH₃]⁺ |

| 173/175 | [Br-C₆H₄-O]⁺ |

| 157/159 | [Br-C₆H₄]⁺ |

| 101 | [CH₂(CH₂)₂COOCH₃]⁺ |

| 85 | [O=C(CH₂)₂CH₂]⁺ |

| 71 | [CH₂(CH₂)₂CO]⁺ |

| 59 | [COOCH₃]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound is expected to show strong absorptions corresponding to the C=O stretch of the ester, the C-O stretches of the ester and ether linkages, and various C-H and aromatic C-C stretching and bending vibrations. nist.govdocbrown.infoyoutube.comnist.govnist.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The aromatic ring vibrations and the C-Br stretch are expected to be prominent in the Raman spectrum. ias.ac.inresearchgate.netacs.orgresearchgate.netproquest.com

Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |

| Aliphatic C-H | Stretching | 2995-2850 | 2995-2850 |

| C=O (Ester) | Stretching | ~1735 | ~1735 |

| Aromatic C=C | Stretching | 1600-1450 | 1600-1450 |

| C-O (Ether) | Asymmetric Stretching | ~1250 | Weak |

| C-O (Ester) | Stretching | ~1170 | Weak |

| C-Br | Stretching | 680-515 | Strong |

The combination of these advanced spectroscopic techniques provides a robust and detailed characterization of the chemical structure of this compound, leaving no ambiguity in its structural elucidation.

X-ray Crystallography for Solid-State Structural Determination (for suitable derivatives)

While single-crystal X-ray diffraction data for this compound itself is not extensively reported in the literature, the analysis of suitable crystalline derivatives provides critical information about the molecular geometry and packing in the solid state. The principles of this technique rely on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern is then used to construct a three-dimensional model of the molecule.

For a closely related compound containing a bromophenoxy moiety, 8-(4-bromophenoxy)caffeine, single-crystal X-ray diffraction analysis revealed an orthorhombic crystal system with the space group P212121. redalyc.org The study highlighted a dihedral angle of 58.18(9)° between the caffeine (B1668208) group and the bromophenoxy moiety, indicating a non-planar conformation. redalyc.org The crystal structure was characterized by discrete molecules with weak intramolecular hydrogen bonds and antiparallel packing. redalyc.org

Based on the analysis of such derivatives, a hypothetical crystallographic data table for a suitable derivative of this compound could be projected. The presence of the bromine atom is particularly useful for anomalous dispersion measurements, which can aid in solving the phase problem in crystallography. nih.gov It is important to note that exposure to X-rays can sometimes lead to the debromination of the molecule, a factor that needs to be considered during data collection. nih.gov

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C11H13BrO3 |

| Formula Weight | 273.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 95.5 |

| Volume (ų) | 1205 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.505 |

| Absorption Coefficient (mm⁻¹) | 3.5 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, ensuring its purity and characterizing any potential impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation and quantification of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system).

For aromatic compounds, including those with halogen substitutions, reversed-phase HPLC is a commonly employed method. sielc.comchromforum.org In this technique, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comwur.nl The retention of this compound would be influenced by the hydrophobicity imparted by the bromophenyl and butyl groups.

Detection is often achieved using a UV detector, as the aromatic ring of the compound absorbs UV light at specific wavelengths. sielc.com The presence of the bromine atom and the phenoxy ether linkage would influence the UV absorption spectrum. For enhanced sensitivity and selectivity, mass spectrometry can be coupled with HPLC (LC-MS).

Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Typical Conditions |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the analysis of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For the analysis of this compound, the compound would first be vaporized and then separated on a capillary column based on its boiling point and interaction with the stationary phase.

The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used for structural elucidation and confirmation. The presence of bromine with its characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio) would result in distinctive isotopic clusters for bromine-containing fragments, aiding in the identification of the compound. nih.gov

Derivatization is sometimes employed in GC-MS to increase the volatility and thermal stability of analytes. nih.gov For phenoxy acid herbicides, which are structurally related to the parent acid of the target compound, derivatization to their methyl esters is a common practice before GC-MS analysis. thermofisher.com

Expected GC-MS Data for this compound

| Parameter | Expected Value/Observation |

| Retention Time (tR) | Dependent on column and temperature program |

| Molecular Ion [M]+ | m/z 272 and 274 (due to 79Br and 81Br isotopes) |

| Key Fragment Ions | Ions corresponding to the loss of the methoxy group, cleavage of the ester, and the bromophenoxy moiety. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide a detailed picture of the electron distribution and the resulting molecular characteristics.

Conformation Analysis

The flexibility of the butanoate chain and the phenoxy linkage in Methyl 4-(3-bromophenoxy)butanoate gives rise to multiple possible three-dimensional arrangements, or conformations. The relative energies of these conformers determine the molecule's preferred shape, which in turn influences its physical properties and biological activity.

Conformational analysis of flexible molecules is often performed using computational methods. For instance, a systematic search of the potential energy surface can identify low-energy conformers. In a study on flexible dibenzocycloheptene derivatives with amino-substituted side-chains, similar in complexity to the side chain of the target molecule, lanthanide-induced shifts were used in conjunction with computational methods to elucidate the conformational preferences. For this compound, a similar approach would involve rotating the key dihedral angles (e.g., C-O-C-C and O-C-C-C) and calculating the energy of each resulting geometry. The results would reveal the most stable conformers, likely governed by a balance of steric hindrance and stabilizing intramolecular interactions. Studies on the self-organization of alcohols with varying steric hindrance have shown that the size and nature of substituents significantly impact molecular clustering and hydrogen bonding patterns, a principle that would also apply to the intermolecular interactions of this compound. acs.orgresearchgate.net

A hypothetical conformational analysis of this compound would likely identify several low-energy structures. The table below illustrates the type of data that would be generated.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

| 1 | 0.00 | 178.5 |

| 2 | 1.25 | -65.2 |

| 3 | 2.10 | 70.3 |

| This is a hypothetical data table for illustrative purposes. |

Electronic Energy Landscape Mapping

The electronic energy landscape provides a comprehensive map of a molecule's stability and reactivity. Key features of this landscape include minima (stable conformers), maxima, and saddle points (transition states). Computational methods can map this landscape by calculating the energy of the molecule as a function of its geometric parameters.

For this compound, mapping the electronic energy landscape would involve exploring the potential energy surface associated with key bond rotations and vibrations. This would reveal the energy barriers between different conformations and provide insights into the molecule's flexibility. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would indicate the most likely sites for nucleophilic and electrophilic attack. The Fukui function, a descriptor derived from changes in electron density, can be particularly useful in predicting reactive sites. mdpi.com

Molecular Dynamics Simulations for Reactivity and Interaction Prediction

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the dynamic behavior of molecules and their interactions with their environment. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can predict how a molecule like this compound would behave in a solvent or interact with a biological target. mdpi.com

In a simulation of this compound in an aqueous solution, one could observe the conformational changes over time and the formation of hydrogen bonds between the ester group and water molecules. Such simulations are crucial for understanding a molecule's solubility and transport properties. For instance, MD simulations have been used to study the stable binding of phenylhydrazono phenoxyquinolones to enzymes, providing insights into their potential biological activity. acs.orgnih.gov A similar approach could be applied to this compound to explore its interactions with specific proteins or other biological macromolecules. acs.orgnih.gov

Computational Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. By modeling the reactants, products, and any intermediates and transition states, it is possible to determine the most likely reaction pathway.

Exploration of Reaction Pathways

The synthesis of this compound likely involves the Williamson ether synthesis, where a phenoxide reacts with an alkyl halide. wikipedia.org Computational studies can explore the detailed mechanism of this S\textsubscript{N}2 reaction. wikipedia.orgyoutube.com Alternative pathways, such as those involving radical intermediates, could also be investigated. For example, recent research has explored photoinduced, ligated boryl radical-mediated alkynylation of iodoalkanes, highlighting the potential for radical pathways in C-C bond formation. acs.org

A computational exploration of the synthesis of this compound would involve modeling the reaction between 3-bromophenoxide and methyl 4-bromobutanoate. Different reaction coordinates could be explored to identify the lowest energy pathway.

Theoretical Prediction of Transition States

A key aspect of computational reaction mechanism studies is the identification and characterization of transition states. A transition state is a high-energy, transient species that represents the energy maximum along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction and, therefore, the reaction rate.

For the Williamson ether synthesis of this compound, computational methods can be used to locate the S\textsubscript{N}2 transition state. wikipedia.orgyoutube.com This would involve a geometry optimization to find the saddle point on the potential energy surface corresponding to the breaking of the C-Br bond and the formation of the C-O bond. The calculated vibrational frequencies would confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The table below presents hypothetical data for a calculated transition state in the synthesis of this compound.

| Parameter | Value |

| Activation Energy (kcal/mol) | 22.5 |

| Imaginary Frequency (cm⁻¹) | -350i |

| Key Bond Distances (Å) | C-O: 2.1, C-Br: 2.3 |

| This is a hypothetical data table for illustrative purposes. |

Structure-Reactivity Relationship (SAR) Studies via Computational Modeling

Currently, there is a notable absence of publicly available structure-activity relationship (SAR) studies focusing specifically on this compound within the scientific literature and computational chemistry databases. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. Through computational modeling, researchers can systematically modify parts of a molecule, such as the bromine atom's position on the phenyl ring, the length of the butanoate chain, or the nature of the ester group, and predict how these changes might affect its reactivity and interaction with biological targets.

For a compound like this compound, a hypothetical SAR study could explore parameters such as:

Electronic Effects of the Bromo-substituent: The electron-withdrawing nature of the bromine atom at the meta-position influences the electron density distribution across the phenoxy ring. Computational models could quantify this effect and correlate it with potential reactivity or binding affinity.

Conformational Flexibility: The butanoate side chain possesses several rotatable bonds, allowing the molecule to adopt various conformations. Understanding the preferred low-energy conformations is key to predicting how it might fit into a biological binding site.

Without specific experimental or computational data for this compound, any discussion on its SAR remains purely theoretical. Future research in this area would be invaluable for elucidating its potential biological roles.

Ligand-Target Interactions (Computational Assessment in Non-Human Biological Systems)

Detailed computational assessments of the ligand-target interactions of this compound in non-human biological systems are not currently documented in accessible research. Such studies are fundamental to predicting the compound's mechanism of action and identifying potential protein targets.

Molecular Docking Investigations

No molecular docking studies for this compound have been published. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method could be used to screen a wide range of proteins from various non-human organisms (e.g., bacteria, fungi, parasites) to identify potential binding partners for this compound.

A hypothetical molecular docking workflow would involve:

Obtaining the 3D structure of this compound.

Selecting a library of protein targets from non-human organisms.

Using docking software to predict the binding mode and estimate the binding affinity (docking score) for each protein-ligand pair.

The results could be presented in a table similar to the hypothetical example below:

Hypothetical Molecular Docking Results for this compound

| Target Protein (Organism) | PDB ID | Docking Score (kcal/mol) | Predicted Interacting Residues |

|---|---|---|---|

| Dihydrofolate Reductase (E. coli) | 1RX2 | -7.5 | Phe31, Ile50, Leu54 |

| Cytochrome P450 (C. albicans) | 5V5Z | -8.2 | Tyr132, Phe228, Met508 |

| Acetylcholinesterase (D. melanogaster) | 1QO9 | -6.9 | Trp84, Tyr130, Phe330 |

Binding Free Energy Calculations

There are no available binding free energy calculations for this compound. These calculations provide a more accurate estimation of the binding affinity between a ligand and its target than docking scores alone. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used.

Should such studies be conducted, the data could be summarized as follows:

Hypothetical Binding Free Energy Calculation Results for this compound

| Target Protein | Method | ΔG_bind (kcal/mol) | Key Energy Contributions |

|---|---|---|---|

| Cytochrome P450 | MM/GBSA | -45.6 ± 2.1 | Van der Waals, Electrostatic |

| Dihydrofolate Reductase | MM/PBSA | -32.8 ± 1.8 | Van der Waals, Nonpolar Solvation |

The absence of specific computational studies on this compound highlights a gap in the current scientific knowledge. Future in silico research is necessary to explore the potential bioactivity and molecular interactions of this compound.

Exploration of Biological Interactions and Activities in Non Human Systems

In Vitro Evaluation of Antimicrobial Properties

A fundamental component of preclinical assessment involves determining a compound's ability to inhibit the growth of or kill pathogenic microbes. This is typically assessed through standardized methods to measure antibacterial and antifungal potency.

Antibacterial Potency Against Pathogenic Bacterial Strains

There is currently no available data on the antibacterial activity of methyl 4-(3-bromophenoxy)butanoate. Studies of this nature would typically involve determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Enzyme Inhibition Studies (Non-Human Enzymes)

The ability of a compound to inhibit the activity of specific enzymes is a key mechanism of action for many therapeutic agents. Enzymes such as DNA gyrase and various kinases are common targets in drug discovery.

DNA Gyrase Inhibition Mechanisms

No research has been published detailing any investigation into the potential for this compound to inhibit DNA gyrase. This bacterial enzyme is a validated target for antibiotics.

Kinase Inhibition Profiling

There is no information available regarding the kinase inhibition profile of this compound. Kinase inhibition is a critical area of research, particularly in the development of anticancer drugs.

Modulation of Cellular Signaling Pathways (In Vitro, Non-Human Cells)

The interaction of a compound with cellular signaling pathways can reveal its potential to influence cellular processes like proliferation, differentiation, and apoptosis. No studies have been reported on the effects of this compound on any cellular signaling pathways in non-human cell lines.

Phytotoxicity and Agrochemical Relevance (In Vitro and Controlled Greenhouse Studies)

Phenoxyalkanoic acids are a well-established class of herbicides. Their mode of action typically involves mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately, plant death. The phytotoxicity of these compounds is highly dependent on the substituents on the aromatic ring and the length of the alkanoic acid side chain.

Chlorinated phenoxyalkanoic acids, such as 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid), are widely used as herbicides. mdpi.comnih.govwitpress.com Studies have shown that the number and position of chlorine atoms on the phenoxy ring significantly affect their herbicidal activity. mdpi.com For example, the introduction of a chlorine atom at position 4 of the phenoxyacetic acid structure is a common feature in many commercial herbicides.

Table 2: Examples of Phenoxyalkanoic Acid Herbicides and their Target Weeds

| Herbicide | Chemical Name | Example of Target Weeds |

| 2,4-D | 2,4-Dichlorophenoxyacetic acid | Broadleaf weeds |

| MCPA | 2-Methyl-4-chlorophenoxyacetic acid | Broadleaf weeds in cereal crops |

| 2,4-DB | 4-(2,4-Dichlorophenoxy)butyric acid | Broadleaf weeds in legumes |

Structure-Activity Relationship (SAR) Development for Biological Efficacy

The structure-activity relationship (SAR) of phenoxyalkanoic acids and their derivatives has been a subject of study for various biological activities, including herbicidal, antifungal, and receptor agonist/antagonist effects. mdpi.comresearchgate.netnih.gov A key determinant of activity is the substitution pattern on the aromatic ring.

Halogenation is a common strategy to enhance the biological efficacy of phenoxy derivatives. In a study on fibrate-based phenoxyacetic methyl esters, the introduction of a bromine atom at the C-6 position of a quinoline (B57606) ring resulted in improved in vitro anticancer activity. researchgate.net This highlights the potential of bromine substitution to positively modulate biological interactions.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Diverse Organic Compounds

The strategic placement of a bromo group and a methyl ester within the same molecule makes Methyl 4-(3-bromophenoxy)butanoate a highly useful scaffold for the synthesis of more complex chemical entities. These two functional groups offer orthogonal reactivity, allowing for selective transformations at either site.

Precursor to Specialty Chemicals and Fine Chemicals

While specific industrial-scale applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of specialty and fine chemicals. The ether linkage and the butanoate chain are common features in pharmaceuticals, fragrances, and liquid crystals. The bromo- and ester- functionalities serve as handles for further chemical modifications to build up molecular complexity.

A general and highly relevant synthetic route to phenoxyalkanoates involves the Williamson ether synthesis. For instance, the synthesis of the related compound, Methyl-(4-bromophenoxy)acetate, is achieved by reacting 4-bromophenol (B116583) with methyl bromoacetate (B1195939) in the presence of a base like potassium carbonate. A similar strategy, reacting 3-bromophenol (B21344) with a suitable 4-halobutanoate ester, would be a logical and efficient method for the synthesis of this compound.

The subsequent hydrolysis of the ester group provides the corresponding carboxylic acid, 4-(3-bromophenoxy)butanoic acid. quora.com This acid can then be coupled with various amines or alcohols to generate a diverse library of amides and esters, which are important classes of specialty chemicals.

Building Block for Complex Architectures

The true synthetic power of this compound lies in its capacity as a building block for intricate molecular architectures. The bromine atom on the aromatic ring is particularly significant as it allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: The bromoarene moiety of this compound is an ideal electrophile for Suzuki-Miyaura cross-coupling reactions. wikipedia.orglibretexts.org This powerful reaction enables the formation of a new carbon-carbon bond by reacting the bromo-compound with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This methodology allows for the introduction of a wide range of substituents, including alkyl, alkenyl, and aryl groups, at the 3-position of the phenoxy ring. This is a fundamental strategy for constructing complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials. nih.govnih.gov

Heck-Mizoroki Reaction: The Heck reaction provides a method for the arylation of alkenes. wikipedia.org this compound can serve as the aryl halide source, reacting with various alkenes in the presence of a palladium catalyst to form substituted alkenes. organic-chemistry.org This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with high stereocontrol.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The bromo-substituent of this compound can be coupled with a wide variety of primary and secondary amines using a palladium catalyst.

The ester functionality can also be used as a synthetic handle. For example, reduction of the ester would yield the corresponding alcohol, 4-(3-bromophenoxy)butan-1-ol, which can participate in a host of other chemical transformations.

Development in Functionalized Materials

The phenoxybutanoate structure is a component of certain types of functional polymers. While direct polymerization of this compound is not a primary application, its derivatives can be incorporated into polymer backbones or used as functional additives. For instance, after suitable modification, monomers derived from this compound could be used in the synthesis of polyesters or polyamides with tailored properties.

The development of functional polymers often relies on the precise placement of functional groups. nyu.edu The reactivity of the bromo-group allows for the post-polymerization modification of polymers containing this moiety, enabling the introduction of various functionalities.

Furthermore, research into phenoxy-imine ligands for the synthesis of aluminum complexes has demonstrated their utility as catalyst precursors for the ring-opening polymerization of ε-caprolactone, a key monomer for producing biodegradable polyesters. rsc.orgnih.gov This highlights the potential of phenoxy-based structures in the broader field of polymer chemistry.

Contribution to Catalytic Systems and Ligand Design

The core structure of this compound can be adapted for the synthesis of ligands for transition metal catalysis. The phenoxy group is a common component in various ligand scaffolds. For example, phenoxy-imine ligands have been successfully used to support zinc and aluminum catalysts for polymerization reactions. rsc.orgrsc.org

The synthesis of such ligands often involves the functionalization of a phenol (B47542) precursor. This compound, after hydrolysis to the corresponding carboxylic acid and subsequent transformations, could be elaborated into more complex ligand architectures. The bromo-substituent offers a site for further modification, allowing for the fine-tuning of the steric and electronic properties of the resulting ligand, which is a critical aspect of catalyst design. acs.org

Integration in Agrochemical Research and Development

The structural motif of a substituted phenoxyalkanoic acid is a well-established pharmacophore in the agrochemical industry, particularly in the design of herbicides.

Herbicide Analogue Design

While there is no specific data on the herbicidal activity of this compound itself, its structural relative, (R)-3-(4-bromophenoxy)butanoic acid, has been investigated for its herbicidal properties. This compound has shown potential in regulating plant growth by inhibiting specific biochemical pathways.

This suggests that the 4-(3-bromophenoxy)butanoic acid core, obtainable from the hydrolysis of the title compound, could serve as a valuable template for the design of new herbicide analogues. By systematically modifying the substitution pattern on the aromatic ring and the structure of the side chain, researchers can explore structure-activity relationships to develop new, more effective, and selective herbicides. The bromo-substituent is a key feature that can be readily replaced with other functional groups using the cross-coupling methodologies discussed earlier, allowing for the rapid generation of a library of analogues for biological screening.

Pesticide Intermediate Research

The synthesis of active pesticide ingredients often involves multi-step processes where halogenated intermediates are crucial for creating specific functionalities or for coupling different molecular fragments. The bromine atom on the phenyl ring of this compound could theoretically serve as a handle for various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, which are common strategies in the synthesis of novel herbicides, insecticides, and fungicides. The ester group also provides a reactive site for modifications.

However, without specific studies or patents that cite the use of this compound, any discussion of its role as a pesticide intermediate remains speculative. The absence of published research could imply that its use is either not widespread, not a preferred synthetic route, or is contained within proprietary, undisclosed industrial research. Further investigation would be necessary to ascertain if this compound has been explored for such purposes and what the outcomes of such research might have been.

There is currently no available data for interactive tables regarding the research findings of this compound in pesticide intermediate research.

Future Research Directions and Interdisciplinary Perspectives

Development of Green and Sustainable Synthetic Routes

The synthesis of aryl ethers, a key structural component of Methyl 4-(3-bromophenoxy)butanoate, traditionally relies on methods like the Ullmann condensation, which can require harsh reaction conditions. organic-chemistry.org Future research will undoubtedly focus on developing more environmentally benign and efficient synthetic pathways.

Microwave-Assisted Synthesis: A significant area of exploration is the use of microwave-assisted organic synthesis (MAOS). This technique has been shown to dramatically reduce reaction times, often from hours to minutes, and improve yields for the synthesis of diaryl ethers. oxinst.comornl.gov Notably, some microwave-assisted methods for diaryl ether formation proceed without the need for a catalyst, simplifying purification and reducing waste. numberanalytics.com Investigating the microwave-assisted reaction between a salt of 3-bromophenol (B21344) and methyl 4-halobutanoate could provide a rapid and efficient route to the target molecule.

Phase-Transfer Catalysis: Another green approach is the application of phase-transfer catalysis (PTC). PTC can facilitate the reaction between water-soluble nucleophiles and organic-soluble electrophiles, often allowing for the use of milder reaction conditions and aqueous solvent systems, thereby reducing the reliance on volatile organic compounds. perkinelmer.comacs.org The use of a phase-transfer catalyst could enable the efficient etherification of 3-bromophenol with methyl 4-bromobutanoate under biphasic conditions.

Modern Ullmann-Type Couplings: While the classical Ullmann reaction has drawbacks, modern advancements have made it a more viable and greener option. The use of well-defined copper catalysts with specific ligands can promote the reaction under milder conditions. organic-chemistry.org Research into recyclable heterogeneous copper catalysts could further enhance the sustainability of this synthetic route. researchgate.net

A comparative overview of potential green synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Reactants | Key Advantages | Illustrative Reaction Conditions |

| Microwave-Assisted Synthesis | 3-Bromophenol, Methyl 4-halobutanoate | Rapid reaction times, high yields, potential for catalyst-free conditions | DMSO, K₂CO₃, Microwave irradiation (100-150 °C) |

| Phase-Transfer Catalysis | 3-Bromophenol, Methyl 4-bromobutanoate | Use of aqueous solvents, milder conditions, simpler workup | Toluene/Water, Tetrabutylammonium bromide (TBAB), NaOH |

| Modern Ullmann Coupling | 3-Bromophenol, Methyl 4-iodobutanoate | Lower catalyst loading, milder temperatures than classical Ullmann | CuI, N,N'-dimethylethylenediamine (DMEDA), Cs₂CO₃, Dioxane, 80-100 °C |

Advanced Mechanistic Investigations with Novel Spectroscopic Tools

A deeper understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and extending the methodology to other substrates. Future research should leverage advanced spectroscopic techniques to probe reaction intermediates and transition states in real-time.

Operando Spectroscopy: This powerful technique allows for the spectroscopic characterization of a catalytic reaction as it happens (in situ) while simultaneously measuring its activity and selectivity. hidenanalytical.comwikipedia.org Using operando Infrared (IR) or Raman spectroscopy during a copper-catalyzed Ullmann-type synthesis of this compound could provide invaluable data on the formation and consumption of key intermediates on the catalyst surface. ornl.govacs.org

Transient Absorption Spectroscopy: For photochemical synthetic routes, transient absorption spectroscopy is an indispensable tool. This technique can detect and characterize short-lived excited states and radical intermediates on timescales from femtoseconds to microseconds, providing detailed kinetic and mechanistic information about photoinduced electron transfer or energy transfer processes. numberanalytics.combris.ac.uk

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is not limited to final product characterization. The use of in-situ NMR allows for the real-time monitoring of the concentrations of reactants, intermediates, and products directly in the reaction vessel, offering a quantitative view of the reaction kinetics. researchgate.net This could be particularly insightful for studying the kinetics of the Williamson ether synthesis or Ullmann coupling to form the target compound.

Computational Chemistry: Density Functional Theory (DFT) calculations have become a cornerstone of modern mechanistic chemistry. researchgate.netnih.gov DFT can be used to model reaction pathways, calculate the energies of reactants, intermediates, and transition states, and predict spectroscopic properties, providing a theoretical framework to complement experimental observations. coe.edu Such studies would be invaluable for elucidating the precise mechanism of the formation of this compound.

Exploration of Undiscovered Biological Targets in Non-Human Models

The presence of a brominated phenyl ring in this compound suggests potential for biological activity, as halogenated aromatic compounds are prevalent in many pharmaceuticals and bioactive molecules. Future research should focus on screening this compound against a variety of biological targets in non-human models to uncover any potential therapeutic or adverse effects.

Antimicrobial and Antifungal Activity: The structural similarity to other brominated phenyl ethers and esters warrants investigation into its antimicrobial and antifungal properties. High-throughput screening against panels of pathogenic bacteria and fungi could reveal potential activity. For instance, related N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have shown antibacterial activities. rsc.org

Enzyme Inhibition: Many small molecules exert their effects by inhibiting specific enzymes. Screening this compound against various enzyme classes, such as proteases, kinases, or phosphatases, could identify novel inhibitory activities. For example, some bromophenyl-containing compounds have been investigated as enzyme inhibitors. rsc.org

Phenotypic Screening in Model Organisms: Non-human model organisms like zebrafish (Danio rerio) and fruit flies (Drosophila melanogaster) offer powerful platforms for in vivo phenotypic screening. These models allow for the rapid assessment of a compound's effects on complex biological processes, such as development, behavior, and organ function, providing clues to its mechanism of action and potential toxicity.

Target Identification: Should any significant biological activity be observed, subsequent studies would focus on identifying the specific molecular target(s). Techniques such as affinity chromatography, activity-based protein profiling (ABPP), and computational target prediction can be employed to pinpoint the cellular components with which this compound interacts.

Integration with Machine Learning and Artificial Intelligence for Predictive Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. These computational tools can be leveraged to accelerate the discovery and optimization of molecules like this compound.

Predictive Modeling: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing datasets of related compounds to predict the biological activity, toxicity, and physicochemical properties of new molecules. By building models based on phenoxybutanoates and other brominated aromatic compounds, the potential bioactivities of this compound and its derivatives could be predicted, guiding experimental efforts.

De Novo Design: Generative AI models can design novel molecular structures with desired properties. By providing the model with a target profile (e.g., high affinity for a specific protein, low predicted toxicity), it can generate new derivatives of this compound that are optimized for a particular application.

Synergistic Applications in Materials Science and Chemical Biology

The unique combination of a rigid aromatic core and a flexible aliphatic chain in this compound opens up possibilities for its use in materials science and as a tool in chemical biology.

Monomers for Functional Polymers: The ester functionality of the molecule could be hydrolyzed to the corresponding carboxylic acid, which could then serve as a monomer for the synthesis of polyesters or polyamides. The presence of the bromine atom provides a handle for further functionalization, such as through cross-coupling reactions, allowing for the creation of polymers with tunable properties, such as refractive index, thermal stability, or flame retardancy.

Scaffolds for Liquid Crystals: The rigid-flexible structure is a common motif in liquid crystalline materials. By modifying the butanoate chain and the aromatic ring, it may be possible to design derivatives of this compound that exhibit liquid crystalline phases, with potential applications in displays and sensors.

Chemical Probes and Pro-drugs: The butanoate ester group is a potential substrate for cellular esterases. This suggests that this compound could be explored as a pro-drug, where the ester is cleaved in vivo to release a biologically active carboxylic acid. Furthermore, the molecule could be functionalized with reporter tags (e.g., fluorophores, biotin) to create chemical probes for studying biological systems, such as for activity-based protein profiling of esterases.

The future of research on this compound is bright and multifaceted. By embracing green chemistry principles, employing advanced analytical techniques, and exploring interdisciplinary applications, the scientific community can unlock the full potential of this and related molecules.

Q & A

Q. What are the common synthetic routes for Methyl 4-(3-bromophenoxy)butanoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or esterification. For example:

- Nucleophilic substitution : React 3-bromophenol with methyl 4-bromobutanoate using a base (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent (DMF or DMSO) at 60–80°C .

- Esterification : Condense 4-(3-bromophenoxy)butanoic acid with methanol using acid catalysis (H₂SO₄ or HCl) under reflux .

Optimization strategies include: - Temperature control : Elevated temperatures (70–90°C) improve reaction rates but require monitoring to avoid side reactions.

- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilic substitution efficiency .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization achieves >95% purity .

Q. What spectroscopic methods are most effective for characterizing this compound and its intermediates?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Identifies ester carbonyl (~170 ppm in ¹³C NMR) and bromophenoxy aromatic protons (δ 6.8–7.4 ppm in ¹H NMR) .

- IR Spectroscopy : Confirms ester C=O stretching (~1740 cm⁻¹) and aryl-Br vibrations (600–800 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₃BrO₃; theoretical ~289.04 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does the position and nature of substituents on the phenoxy ring influence the reactivity and biological activity of this compound derivatives?

- Methodological Answer : Substituent effects are analyzed via:

- Electronic effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase electrophilicity at the phenoxy ring, enhancing nucleophilic substitution rates .

- Steric effects : Bulkier groups (e.g., -Br vs. -Cl) reduce reaction yields due to hindered access to the reactive site .

- Biological activity : Bromine’s lipophilicity improves membrane permeability, while fluorine substitution (e.g., in ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate) enhances metabolic stability .

Table 1 : Comparative Reactivity of Halogen-Substituted Derivatives

| Substituent | Yield (%) | LogP (Calculated) | Bioactivity (IC₅₀, μM) |

|---|---|---|---|

| -Br | 78 | 2.5 | 12.3 |

| -Cl | 85 | 2.2 | 18.7 |

| -F | 72 | 1.9 | 9.4 |

| Data derived from substitution reactions and cytotoxicity assays . |

Q. How can contradictory data in the literature regarding the biological activity of this compound derivatives be resolved?

- Methodological Answer : Contradictions arise from variations in assay conditions or impurity profiles. Resolution strategies include:

- Standardized protocols : Use identical cell lines (e.g., HeLa or MCF-7) and incubation times (48–72 hours) .

- Purity validation : Ensure >98% purity via HPLC and quantify trace impurities (e.g., residual solvents) using GC-MS .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., bromine’s consistent role in enhancing anticancer activity) .

Q. What computational methods are employed to predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer : Computational approaches include:

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase-2) .

- QSAR modeling : Relates substituent properties (e.g., Hammett σ constants) to bioactivity .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., in GROMACS) .

Methodological Notes

- Synthetic Optimization : Pilot-scale synthesis requires transitioning from batch to continuous flow reactors to improve heat transfer and yield .

- Data Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) to minimize variability .

- Safety : Brominated intermediates may require handling under inert atmospheres due to light sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.